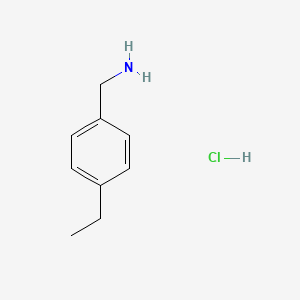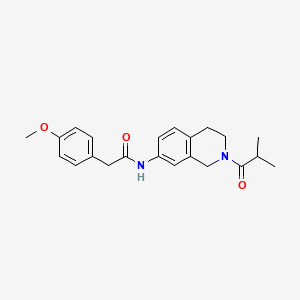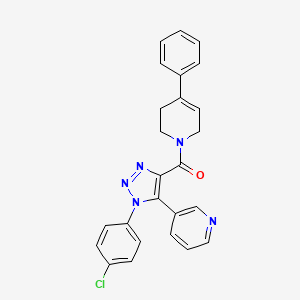
5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfone derivatives containing 1,3,4-oxadiazole moieties involves a series of chemical reactions that result in the formation of the desired compound. The structures of these compounds are typically confirmed using spectroscopic data such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR), as well as elemental analyses .
Molecular Structure Analysis
The molecular structure of sulfone derivatives is characterized by the presence of a sulfone group attached to a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is a five-membered heterocyclic compound containing three carbon atoms and two heteroatoms (one oxygen and one nitrogen) in the ring. The presence of these functional groups is essential for the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfone derivatives with 1,3,4-oxadiazole moieties are not detailed in the provided papers. However, such reactions typically include steps like the formation of the oxadiazole ring, introduction of the sulfone group, and various coupling reactions to attach different substituents that may enhance the biological activity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone derivatives with 1,3,4-oxadiazole moieties are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application as agrochemicals. The biological activity, such as antifungal and antibacterial effects, is a key chemical property that has been evaluated in these studies. For instance, compounds from this class have shown good antifungal activities against plant pathogenic fungi and promising antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum .
Applications De Recherche Scientifique
Antimicrobial and Cytotoxic Activities
Research has indicated that sulfone linked bis heterocycles, including those with 1,3,4-oxadiazole moieties, exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown comparable antibacterial activity to chloramphenicol against certain bacteria and comparable antifungal activity to ketoconazole against specific fungi. Moreover, some compounds demonstrated appreciable cytotoxic activity against lung carcinoma cells, suggesting potential for cancer therapy applications (Muralikrishna et al., 2012).
Antifungal and Antibacterial Properties
Sulfone derivatives containing 1,3,4-oxadiazole moieties have been synthesized and found to possess good antifungal activities against various plant pathogenic fungi. Some of these compounds exhibited superior activity compared to commercial fungicides, highlighting their potential as agrochemicals (Xu et al., 2011). Additionally, certain sulfone derivatives demonstrated effective antibacterial activities against rice bacterial leaf blight, a significant agricultural concern, indicating their utility in crop protection (Shi et al., 2015).
Anticandidal and Anticancer Potential
Synthesis of oxadiazole derivatives has also been explored for their anticandidal properties, with some compounds showing potent activity against Candida species, suggesting their use as novel anticandidal agents (Kaplancıklı, 2011). Furthermore, the investigation into oxadiazole derivatives for anticancer activity revealed that certain compounds displayed significant anti-proliferative effects on human tumor cell lines, emphasizing their potential in cancer treatment research (Liszkiewicz et al., 2003).
Enzyme Inhibition for Alzheimer’s Disease Treatment
A study on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide showcased enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment. This indicates the potential of such compounds in developing new drug candidates for neurodegenerative diseases (Rehman et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c1-2-11-4-5-12(24-11)25(21,22)20-8-10(9-20)15-18-14(19-23-15)13-16-6-3-7-17-13/h3-7,10H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBBYZVBIDVEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


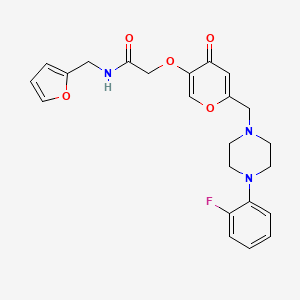
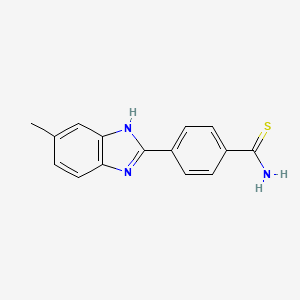
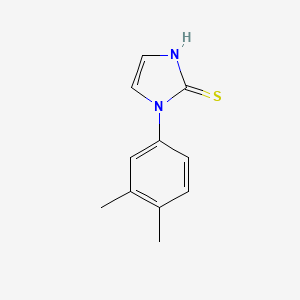
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)
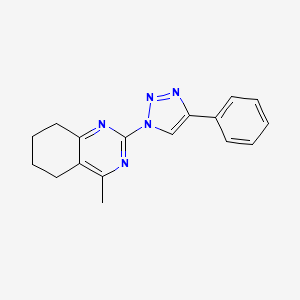

![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)
![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)
